molecular formula C14H18O2 B14266096 1-(Benzyloxy)hept-2-yn-4-ol CAS No. 130942-02-8

1-(Benzyloxy)hept-2-yn-4-ol

Cat. No.: B14266096
CAS No.: 130942-02-8
M. Wt: 218.29 g/mol
InChI Key: AGHVCYVFRKPETR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)hept-2-yn-4-ol is a chemical compound of interest in organic and medicinal chemistry research as a synthetic building block. It features a propargylic alcohol functional group, a versatile intermediate in constructing complex molecular architectures. Compounds of this class are valuable substrates in nucleophilic substitution reactions, facilitated by Brønsted acid catalysts, to form new carbon-nitrogen and carbon-carbon bonds with a variety of nucleophiles . The benzyloxy group serves as a common protecting group for alcohols, which can be selectively removed under controlled conditions in multi-step synthetic sequences. Researchers utilize related propargylic alcohols in the development of novel pharmaceutical intermediates and other functional organic materials . The structural motif of a propargylic alcohol is also a key precursor in the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules . Handling of this reagent should be conducted by qualified professionals in a well-equipped laboratory. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130942-02-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-phenylmethoxyhept-2-yn-4-ol

InChI

InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3

InChI Key

AGHVCYVFRKPETR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CCOCC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzyloxy Hept 2 Yn 4 Ol

Elaboration of the Hept-2-yn-4-ol Backbone

The central structural feature of 1-(benzyloxy)hept-2-yn-4-ol is the hept-2-yn-4-ol framework. This propargylic alcohol is typically constructed through the nucleophilic addition of an appropriate alkyne fragment to a carbonyl compound.

Propargylic Alcohol Formation via Nucleophilic Addition to Carbonyl Compounds

Propargylic alcohols are a crucial class of organic compounds, and their synthesis via the addition of terminal alkynes to aldehydes or ketones is a fundamental carbon-carbon bond-forming reaction. ucl.ac.ukacs.org This transformation is central to creating the hept-2-yn-4-ol core.

The hept-2-yn-4-ol skeleton can be efficiently assembled by the reaction of a propynyl (B12738560) nucleophile with butanal. embibe.comtardigrade.in The propyne (B1212725) anion adds to the electrophilic carbonyl carbon of butanal, and subsequent workup yields the secondary propargylic alcohol, hept-2-yn-4-ol. nih.gov

A common method to generate the necessary propynyl nucleophile is through the use of organometallic reagents, such as a Grignard reagent like propynylmagnesium bromide. chemie-brunschwig.chsnscourseware.org This reagent is prepared by reacting propyne with a suitable Grignard reagent (e.g., ethylmagnesium bromide) or from the reaction of 1-bromopropyne with magnesium metal. The resulting propynylmagnesium bromide then reacts with butanal in an aprotic solvent like THF. chemie-brunschwig.chkcl.ac.uk The reaction of butanal with n-propylmagnesium bromide is also a known method to produce heptan-4-ol. tardigrade.in

Modern synthetic methods often employ catalytic systems to improve efficiency, selectivity, and reaction conditions for the production of propargylic alcohols. researchgate.netorganic-chemistry.org While stoichiometric organometallic reagents are effective, catalytic approaches offer advantages in terms of atom economy and milder conditions. ucl.ac.uk

Several catalytic systems have been developed for the alkynylation of aldehydes. These include:

Zinc-based catalysts : Commercially available dimethylzinc (B1204448) (Me₂Zn) can promote the addition of alkynes to aldehydes at room temperature. ucl.ac.uk Zinc triflate (Zn(OTf)₂) in combination with a base like triethylamine (B128534) is also effective. organic-chemistry.org More recently, ZnO has been demonstrated as a reusable, solvent-free catalyst for this transformation. scispace.com

Indium-based catalysts : A system of indium(III) bromide (InBr₃) and triethylamine (Et₃N) can promote the alkynylation of a wide range of aldehydes. ucl.ac.ukorganic-chemistry.org

Base-catalyzed systems : Strong bases can catalyze the addition of terminal alkynes to aldehydes. The Favorsky reaction, a classic example, can be performed under mild conditions using catalytic amounts of bases like tetrabutylammonium (B224687) hydroxide (B78521) (Bu₄NOH) in DMSO. researchgate.net Potassium hydroxide (KOH) in DMSO is another effective system for the ethynylation of aldehydes. researchgate.net

The choice of catalyst can be critical for substrates with multiple functional groups, ensuring chemoselectivity.

Acetylene-Based Alkynylation for Hept-2-yn-4-ol Core

Construction of the Alkynyl Chain in Substituted Alkynes

The synthesis of substituted alkynes can also be approached through methods like the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position under the influence of a strong base. mdpi.com This allows for functionalization at the terminus of a hydrocarbon chain. For instance, an internal alkyne could be isomerized to a terminal alkyne, which is then used in a subsequent nucleophilic addition. mdpi.com However, for a relatively short chain like that in hept-2-yn-4-ol, direct addition of the C3-alkyne synthon (propyne) to the C4-aldehyde (butanal) is generally more straightforward.

Formation of the 1-(Benzyloxy) Moiety

The benzyloxy group at the C1 position is typically installed by forming a benzyl (B1604629) ether. This can be done either by starting with a pre-benzylated building block or by protecting the hydroxyl group of a pre-formed propargylic alcohol. For the synthesis of this compound, a common strategy involves the benzylation of a suitable precursor. A study by Reddy, N.P. et al. mentions this compound in the context of lead optimization for 5-lipoxygenase inhibitors. researchgate.net

Strategies for Benzyl Ether Synthesis

The formation of a benzyl ether from an alcohol is a common protecting group strategy in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com

Williamson Ether Synthesis : This is the most traditional and widely used method. organic-chemistry.orgjk-sci.com It involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with a benzyl halide (like benzyl bromide or benzyl chloride). masterorganicchemistry.com

Base : A strong base such as sodium hydride (NaH) is often used to deprotonate the alcohol completely. organic-chemistry.orgjk-sci.com For more sensitive substrates, milder bases like silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org

Solvent : Aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically used. masterorganicchemistry.comjk-sci.com

A practical example involves adding the alcohol to a suspension of NaH in DMF at 0 °C, followed by the addition of benzyl bromide, and allowing the reaction to proceed to completion. rsc.org

Acid-Catalyzed Benzylation : For substrates that are unstable under basic conditions, acid-catalyzed methods are available. Benzyl trichloroacetimidate (B1259523) can be used in the presence of an acid catalyst like trifluoromethanesulfonic acid to form benzyl ethers. organic-chemistry.org

Neutral Conditions : Newer methods allow for benzylation under neutral conditions. Reagents like 2-benzyloxy-1-methylpyridinium triflate or 2-benzyloxy-pyridine in combination with methyl triflate can effectively benzylate alcohols. organic-chemistry.orgnih.govbeilstein-journals.org

The table below summarizes common conditions for the Williamson Ether Synthesis.

Base Benzylating Agent Solvent Typical Conditions Reference(s)
Sodium Hydride (NaH)Benzyl Bromide (BnBr)DMF / THF0 °C to room temp. organic-chemistry.orgrsc.org
Potassium Hydroxide (KOH)Benzyl Bromide (BnBr)Solvent-freeElevated temp. ias.ac.in
Silver(I) Oxide (Ag₂O)Benzyl Bromide (BnBr)DMFRoom temp. organic-chemistry.org

In the context of synthesizing this compound, a plausible route would involve the initial synthesis of hept-2-yn-1,4-diol, followed by the selective benzylation of the primary hydroxyl group at the C1 position. Selective protection is feasible due to the higher reactivity of primary alcohols compared to secondary alcohols.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide nucleophile and a suitable electrophile, typically an alkyl halide. libretexts.orgmasterorganicchemistry.com The reaction is foundational for generating benzyl ethers, where an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. organic-chemistry.org This alkoxide then displaces a halide from benzyl bromide or benzyl chloride to yield the benzyl ether. masterorganicchemistry.comorganic-chemistry.org

For a molecule like this compound, this reaction could be envisioned in a couple of ways. A direct approach would involve the deprotonation of the primary alcohol of a precursor like hept-2-yne-1,4-diol, followed by selective benzylation. However, a more common and controllable strategy involves the benzylation of a smaller, commercially available precursor like propargyl alcohol to form a benzyl propargyl ether, which is then elaborated in subsequent steps. rsc.org Due to the SN2 mechanism, the Williamson synthesis works best with primary alkyl halides like benzyl bromide to avoid competing elimination reactions that can occur with secondary and tertiary halides. libretexts.orgmasterorganicchemistry.com Variations can employ milder bases, such as silver oxide (Ag₂O), for more selective reactions, particularly when dealing with diols or other sensitive substrates. organic-chemistry.org

Acid-Catalyzed Benzylation Approaches

For substrates that are sensitive to the basic conditions of the Williamson synthesis, acid-catalyzed methods provide a valuable alternative. organic-chemistry.org A prominent reagent for this purpose is benzyl trichloroacetimidate (CCl₃C(=NH)OBn). rsc.orgresearchgate.net This reagent reacts with alcohols under mildly acidic conditions, often catalyzed by a Lewis acid or a protic acid like trifluoromethanesulfonic acid, to form benzyl ethers. rsc.orgresearchgate.net The reaction conditions are often compatible with various acid-stable protecting groups such as esters and acetals. rsc.orgresearchgate.net A modified, large-scale synthesis of benzyl trichloroacetimidate has been developed that avoids distillation, which can sometimes lead to rearrangement byproducts. rsc.org This method offers a robust way to introduce the benzyl group onto a hydroxyl-containing precursor of this compound.

Neutral Benzylation Methodologies

Modern synthetic chemistry has seen the development of benzylation methods that proceed under neutral conditions, avoiding the use of strong acids or bases that might be incompatible with sensitive functional groups. organic-chemistry.org A significant advancement in this area is the use of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), a bench-stable salt developed by Dudley and coworkers. organic-chemistry.orggoogle.com This reagent converts a wide range of primary and secondary alcohols into their corresponding benzyl ethers simply upon warming in a suitable solvent, often with an acid scavenger like magnesium oxide. organic-chemistry.orggoogle.com Mechanistic studies suggest the reaction may proceed through an SN1-like pathway involving a benzyl cation intermediate. organic-chemistry.org This approach provides a user-friendly and mild alternative for the benzylation step in a synthesis of this compound. organic-chemistry.org

Table 1: Comparative Overview of Benzylation Methods

Methodology Key Reagents Typical Conditions Advantages Limitations Citations
Williamson Ether Synthesis Alcohol, Strong Base (e.g., NaH), Benzyl Halide (e.g., BnBr) Aprotic solvent (e.g., DMF, THF) Widely applicable, high-yielding for primary alcohols, uses common reagents. Requires strong base, not suitable for base-sensitive substrates, risk of elimination with hindered halides. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org
Acid-Catalyzed Benzylation Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst (e.g., TfOH) Anhydrous, non-protic solvent (e.g., CH₂Cl₂) Mildly acidic conditions, compatible with acid-stable groups. Requires anhydrous conditions, reagent must be prepared, not suitable for acid-labile substrates. rsc.orgresearchgate.net
Neutral Benzylation Alcohol, 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT) Aromatic solvent (e.g., benzotrifluoride), heat, acid scavenger (e.g., MgO) Neutral pH, mild conditions, high functional group tolerance, stable reagent. Reagent is specialized, less effective for phenols and tertiary alcohols. organic-chemistry.orggoogle.com
Metal-Mediated and Catalytic Benzylations

Various transition metals can catalyze the formation of benzyl ethers. Gold(I) catalysts, for example, have been employed in the etherification of alcohols. researchgate.net Palladium-catalyzed reactions also offer versatile pathways. For instance, a Sonogashira coupling of a benzylic ammonium (B1175870) salt with a terminal alkyne can directly form an internal alkyne with a benzyl group at a key position, representing a convergent approach. organic-chemistry.org Another strategy involves the reaction of alkynylboron dihalides with benzylic alcohols to efficiently produce internal acetylenes. organic-chemistry.org These metal-mediated methods often provide high efficiency and functional group tolerance under mild conditions.

Synthesis of Benzyl Propargyl Ether Precursors

A highly effective strategy for synthesizing this compound involves the initial preparation of a benzyl propargyl ether. This key intermediate can then be elaborated to build the rest of the molecule. A standard and high-yielding method to prepare benzyl propargyl ether is to use a Williamson ether synthesis. rsc.org In a typical procedure, propargyl alcohol is deprotonated at 0 °C with a 60% dispersion of sodium hydride in an anhydrous solvent like dimethylformamide (DMF). After the deprotonation is complete, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stir overnight. This process yields benzyl propargyl ether, which can be purified by column chromatography. rsc.org This approach provides a stable, protected starting material for subsequent carbon-carbon bond-forming reactions.

Convergent and Divergent Synthetic Pathways to this compound

For a single target like this compound, a convergent approach is highly logical. Such a pathway could involve:

Fragment A Synthesis: Preparation of benzyl propargyl ether via the Williamson synthesis, as described previously. rsc.org

Fragment B Equivalent: A four-carbon electrophile, such as butyraldehyde (B50154).

Fragment Coupling: Deprotonation of the terminal alkyne of benzyl propargyl ether with a strong base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile is then reacted with butyraldehyde. A final workup yields the target secondary alcohol, this compound. A specific synthesis of the related compound 7-(benzyloxy)hept-2-yn-4-ol has been reported with an 85% yield. acs.org

Sequential Reaction Design for Multistep Syntheses

A multistep synthesis is a sequence of chemical reactions designed to create a complex product from simpler starting materials. fiveable.melumenlearning.com The design of such a sequence requires careful planning to ensure that the reagents and conditions of each step are compatible with the functional groups present in the intermediate compounds. fiveable.mevapourtec.com

A plausible sequential, or linear, synthesis for this compound demonstrates this planning process. The logical flow of transformations builds molecular complexity in a controlled manner. libretexts.org

Table 2: Example of a Sequential Synthesis Pathway for this compound

Step Transformation Starting Material Key Reagents Intermediate/Product Citation (for Method)

| 1 | O-Benzylation (Williamson Ether Synthesis) | Propargyl alcohol | 1. NaH, DMF 2. Benzyl bromide (BnBr) | Benzyl propargyl ether | rsc.org | | 2 | C-C Bond Formation (Alkynide Addition) | Benzyl propargyl ether | 1. n-BuLi, THF (-78 °C) 2. Butyraldehyde 3. H₂O workup | this compound | acs.org |

This two-step sequence represents a highly efficient and logical pathway. The first step protects the hydroxyl group of propargyl alcohol and installs the benzyloxy moiety. The second step, a cornerstone of alkyne chemistry, involves the deprotonation of the terminal alkyne to create a potent carbon nucleophile, which then attacks the electrophilic carbonyl carbon of butyraldehyde to form the desired carbon skeleton and the secondary alcohol functionality of the final product.

One-Pot Procedures for Enhanced Synthetic Efficiency

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps in a single reaction vessel without isolating intermediates. While specific one-pot procedures exclusively detailing the synthesis of this compound are not extensively documented in the provided search results, the principles of one-pot synthesis are widely applied to structurally related propargylic alcohols. researchgate.netucl.ac.uk These methodologies often involve the sequential addition of reagents to effect consecutive transformations.

For instance, a general and efficient one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from propargylic alcohols has been described. researchgate.net This strategy involves a p-toluenesulfonic acid (p-TSA)-catalyzed N-propargylation of protected hydroxylamines, followed by a tetra-n-butylammonium fluoride (B91410) (TBAF)-mediated detosylative 5-endo-dig cyclization. researchgate.net Although not directly applied to this compound, this demonstrates the potential for developing a one-pot sequence for its synthesis. Such a procedure could conceivably start from a suitable precursor, such as 4-(benzyloxy)but-2-ynal, and involve an in-situ Grignard or organolithium addition.

Furthermore, gold-catalyzed reactions of propargylic alcohols often lend themselves to one-pot procedures. ucl.ac.uk For example, the Meyer-Schuster rearrangement of primary propargylic alcohols can be performed in a one-pot fashion, where the initially formed enone undergoes subsequent conjugate addition with a nucleophile. ucl.ac.uk This highlights the versatility of propargylic alcohols in sequential transformations within a single pot.

A practical demonstration of a one-pot sequential transformation was shown for a related α-allenol, which could be synthesized from benzaldehyde (B42025) and then cyclized to a 2,3-dihydrofuran (B140613) in the same reaction vessel, albeit with moderate yield. acs.org This underscores the feasibility of designing efficient one-pot sequences for compounds like this compound.

Stereoselective Synthesis and Diastereomeric Control

The stereoselective synthesis of this compound and related propargylic alcohols is of significant interest, as the stereochemistry of the hydroxyl-bearing carbon can profoundly influence the biological activity and the stereochemical outcome of subsequent transformations.

Methodologies for achieving high levels of stereocontrol in the synthesis of similar structures often rely on substrate control, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of acyclic epoxy alcohols with high enantio- and diastereoselectivity has been achieved through a one-pot procedure involving the asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde, followed by in-situ diastereoselective epoxidation. google.com The diastereoselectivity of the epoxidation step is influenced by A¹,³ strain in the transition state. google.com

In the context of synthesizing fragments of complex natural products, such as the fumonisins, stereoselective approaches are paramount. up.ac.za A researchgate.netumich.edu-Wittig rearrangement has been utilized as a key step to establish the required stereocenters in the C(10)–C(20) backbone of these mycotoxins. up.ac.za While not directly synthesizing this compound, this illustrates the use of powerful stereoselective rearrangements to control the stereochemistry of related polyketide-like structures.

Research towards the total synthesis of callipeltoside A employed a tandem amino-sulfide acyl-Claisen rearrangement to establish the stereochemical backbone with excellent diastereocontrol. This approach relies on substrate control to dictate the relative stereochemistry. Similarly, studies on the synthesis of fragments of amphidinol 3 have utilized temporary silicon-tethered ring-closing metathesis followed by substrate-controlled stereoselective functionalization to introduce multiple stereocenters with high precision. liverpool.ac.uk

The following table summarizes key aspects of stereoselective synthesis relevant to propargylic alcohols and related structures:

Method Key Features Stereochemical Outcome Relevant Citations
Asymmetric Organozinc Addition/EpoxidationOne-pot procedure; utilizes chiral ligands.High enantio- and diastereoselectivity. google.com
researchgate.netumich.edu-Wittig RearrangementUsed for synthesizing complex backbones.Generates requisite stereogenic centers. up.ac.za
Tandem Acyl-Claisen RearrangementSubstrate-controlled diastereoselectivity.Excellent diastereocontrol.
Temporary Silicon-Tethered RCMCircumvents entropically unfavorable reactions.High (Z)-selectivity and substrate-controlled functionalization. liverpool.ac.uk

While the direct stereoselective synthesis of this compound is not explicitly detailed in the provided results, the principles and methodologies applied to structurally similar compounds provide a clear framework for how such a synthesis could be approached. The choice of strategy would depend on the desired stereoisomer and the available starting materials.

Chemical Transformations and Reactivity Profiles of 1 Benzyloxy Hept 2 Yn 4 Ol

Reactions Involving the Alkyne Functionality

The carbon-carbon triple bond in 1-(benzyloxy)hept-2-yn-4-ol is a region of high electron density, making it susceptible to attack by electrophiles and a versatile partner in metal-catalyzed transformations.

Electrophilic addition to alkynes is a fundamental transformation, though controlling regioselectivity in unsymmetrical internal alkynes can be challenging. nih.gov For propargylic alcohols, the reaction is initiated by an electrophile, such as a halonium ion (X+), attacking the alkyne. rsc.org This can lead to the formation of various halogenated products, including α-haloenones or β,β-dihaloenones, often through a halonium-bridged intermediate. rsc.org

While specific studies on this compound are not prevalent, the general mechanism for propargylic alcohols involves the attack of an electrophile. For instance, selenium dichloride adds to propargylic alcohols in a regio- and stereospecific manner to yield (Z,Z)-bis(β-chlorovinyl) selenium dichlorides, highlighting the directing effect of the hydroxyl group. researchgate.net The presence of a β-boron substituent has been shown to confer a high level of site-selectivity in electrophilic additions to propargylic systems. nih.gov In the context of this compound, electrophilic attack would be influenced by both the electronic nature of the benzyloxymethyl and hydroxypropyl substituents, as well as steric factors.

Reaction TypeReagent ExampleExpected Product ClassReference
HalogenationN-Iodosuccinimide (NIS)α-Iodoenones rsc.org
HalogenationN-Bromosuccinimide (NBS)α-Bromoenones rsc.org
Organoselenium AdditionSelenium Dichloride (SeCl2)Divinyl Selenides researchgate.net
Propargylation of ArenesArenes with M(OTf)3Propargylated Arenes researchgate.net

The alkyne in this compound can be activated by metal catalysts, such as gold(III), to undergo nucleophilic attack. acs.org This activation renders the alkyne susceptible to substitution reactions where various carbon, oxygen, and sulfur nucleophiles can displace the hydroxyl group. acs.org This process is efficient under mild conditions, with water being the only byproduct. acs.org

Another pathway involves the base-promoted retro-Favorskii fragmentation, which can be followed by a copper-catalyzed cross-coupling, demonstrating a tandem nucleophilic addition/coupling sequence. rsc.org Silver salts, in cooperation with DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), can also catalyze the nucleophilic addition of the alcohol to trifluoromethyl ketones, leading to a cyclization that forms 5-alkylidene-1,3-dioxolane derivatives. rsc.org Vanadium complexes can induce a [3.3] sigmatropic rearrangement of propargylic alcohols, enabling Mannich-type addition reactions with imines. nih.gov

Reaction TypeCatalyst/ReagentNucleophile ExampleProduct TypeReference
Propargylic SubstitutionNaAuCl4·2H2OAllyltrimethylsilaneAllylated Alkyne acs.org
Propargylic SubstitutionNaAuCl4·2H2OEthanolPropargylic Ether acs.org
Addition/CyclizationAg salt / DBUTrifluoromethyl Ketones5-Alkylidene-1,3-dioxolane rsc.org
Mannich-type AdditionVanadium complexN-methoxycarbonylimineβ-Aryl-substituted Z-enone nih.gov

The alkyne moiety of this compound is a prime candidate for cycloaddition reactions. Gold-catalyzed [2+2] cycloadditions of diynes are known to produce cyclobutene-fused ring systems. mdpi.com While not a diyne itself, the principle of alkyne activation is key. More relevant are formal [4+1] cycloadditions; for example, palladium(II) catalyzes the reaction of aryl propargyl alcohols with diazoacetates to form 2,5-dihydrofuran (B41785) derivatives. rsc.org Lewis acids can also catalyze [4+3] cycloadditions between propargylic alcohols and azides to create complex azepine scaffolds. scispace.com

Acid-catalyzed reactions of tertiary propargylic alcohols with heteroareneboronic acids can lead to either formal cycloaddition or dehydrative substitution, depending on the substituents. acs.orgacs.org This highlights the versatile nature of the propargylic alcohol motif in constructing fused heterocycles. acs.orgacs.org

Reaction TypeCatalyst/ReagentReactant PartnerResulting ScaffoldReference
Formal [4+1] CycloadditionPd(II)Diazoacetate2,5-Dihydrofuran rsc.org
[4+3] CycloadditionLewis Acid (e.g., Sc(OTf)3)AzideAzepine scispace.comresearchgate.net
Formal CycloadditionBrønsted AcidHeteroareneboronic AcidFused Heterocycle acs.orgacs.org

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the alkyne functionality of propargylic alcohols for various transformations. acs.orgbeilstein-journals.org A key reaction is intramolecular cycloisomerization. Specifically, gold catalysis enabled by a bifunctional phosphine (B1218219) ligand can transform but-2-yn-1-ols into 2,3-dihydrofurans. acs.org A study detailing this reaction explicitly lists this compound as a substrate, which was converted to the corresponding 2,3-dihydrofuran (B140613) derivative. acs.org

Gold catalysts also promote tandem reactions. For instance, a gold-catalyzed cascade involving a Friedel-Crafts reaction followed by a furan-yne cyclization can build complex phenanthrene (B1679779) structures. beilstein-journals.org Similarly, gold can catalyze the cyclization of enyne-1,6-diols and aryloxy-enynes to produce substituted furans. rsc.orgresearchgate.net These reactions often proceed through intermediates like gold carbenes or by activating the alkyne toward nucleophilic attack. acs.orgacs.org

ReactionCatalyst SystemProduct TypeReference
Intramolecular Cyclo-isomerizationAu(I) / Bifunctional Phosphine2,3-Dihydrofuran acs.org
Cyclization of EnynolsAu(I)Substituted Furans beilstein-journals.org
Annulation of Aryloxy-enynesAu/Ag2,4-Disubstituted Furans rsc.org
Propargylic SubstitutionAu(III)Propargylic Ethers/Allylated Alkynes acs.org

Palladium catalysts are extensively used for cross-coupling reactions involving alkynes. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond, is a prime example. acs.org A notable variant is the deacetonative Sonogashira coupling, where aryl propargyl alcohols react with aryl chlorides, eliminating an acetone (B3395972) equivalent. acs.orgorganic-chemistry.org This method is advantageous as it tolerates a wide range of functional groups and can be applied to electron-poor alkynes where traditional Sonogashira reactions might fail. acs.orgorganic-chemistry.org While copper can also catalyze a deacetonative Sonogashira coupling, palladium systems are common. rsc.org

Beyond standard cross-coupling, palladium catalysis can initiate cascade reactions. For example, the cyclization of allenamides containing a bromoaryl moiety can be followed by a coupling reaction with an arylboronic acid. researchgate.net Although this compound is not an allenamide, this illustrates the power of palladium to orchestrate multi-step transformations involving alkyne-derived intermediates.

Reaction NameCatalyst SystemReactant PartnerProduct TypeReference
Deacetonative Sonogashira CouplingPalladacycle / XphosAryl ChlorideDiaryl Acetylene (B1199291) acs.orgorganic-chemistry.org
Sonogashira Coupling (general)Pd(0) / Cu(I)Aryl HalideAryl-substituted Alkyne nih.gov
Cyclization-Coupling CascadePd(OAc)2 / P(o-tolyl)3Arylboronic AcidSubstituted 1,2-Dihydroisoquinoline researchgate.net

Transition Metal-Catalyzed Alkyne Functionalizations

Cobalt-Catalyzed Processes (e.g., Transfer Hydrogenation, Allylmethylation)

While cobalt-catalyzed transfer hydrogenation is a known method for the reduction of carbon-oxygen and carbon-nitrogen double bonds, specific examples involving this compound are not extensively documented in the reviewed literature. rsc.org This process typically utilizes earth-abundant cobalt catalysts and offers a mild alternative for the hydrogenation of ketones, aldehydes, and imines. rsc.orgresearchgate.net The methodology often employs a hydrogen source like ammonia (B1221849) borane (B79455) and can proceed under ambient conditions, demonstrating high selectivity and tolerance to various functional groups. researchgate.net The "borrowing hydrogen" or "hydrogen-autotransfer" concept is a related, highly atom-economical methodology where alcohols serve as benign starting materials, producing water as the only byproduct. cardiff.ac.uk

Rhodium-Catalyzed Transformations

Rhodium catalysts are effective in various transformations, including intramolecular 1,4-hydroxyl migration of alkenyl alcohols. rsc.org This reaction involves the selective breaking of a C(sp³)–O bond and the migration of the hydroxyl group. rsc.org Rhodium(I) catalysts, such as [Rh(CO)2Cl]2, have also been utilized in regio- and stereoselective allylic alkylation of unsymmetrical allylic carbonates. utexas.edu In these reactions, the substitution typically occurs at the carbon that originally bore the leaving group, and the reaction can proceed with retention of stereochemistry when using enantiomerically enriched substrates. utexas.edu

Transformations of the Propargylic Alcohol Moiety

The propargylic alcohol functional group in this compound is a versatile platform for a variety of chemical transformations.

Oxidation Reactions to Corresponding Carbonyl Compounds

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. uconn.eduambeed.com While various reagents can accomplish this, specific examples detailing the oxidation of this compound to its corresponding ketone, 1-(benzyloxy)hept-2-yn-4-one, are not explicitly detailed in the provided search results. However, the general conversion of secondary alcohols to ketones is a well-established process. uconn.edu

Rearrangement Reactions (e.g., Meyer-Schuster, Rupe Rearrangements)

Propargylic alcohols are known to undergo acid-catalyzed rearrangement reactions. The Meyer-Schuster rearrangement converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This reaction proceeds through protonation of the alcohol, a 1,3-shift of the hydroxyl group, and subsequent tautomerization. wikipedia.org For tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones. wikipedia.org The choice of catalyst can influence the outcome, with milder conditions using transition metal or Lewis acid catalysts sometimes favoring the Meyer-Schuster rearrangement. wikipedia.org In some cases, the Meyer-Schuster rearrangement can be an undesired side reaction, for instance, during nucleophilic substitution reactions of propargylic alcohols catalyzed by Brønsted acids. acs.orgacs.org

Sigmatropic Rearrangements of Related Alkynyl Ethers

Benzyl (B1604629) alkynyl ethers, which are structurally related to this compound, can undergo ucl.ac.ukucl.ac.uk-sigmatropic rearrangements. nih.gov These rearrangements can be initiated at relatively low temperatures and can be followed by intramolecular trapping to yield complex products. nih.gov The Claisen rearrangement, a type of ucl.ac.ukucl.ac.uk-sigmatropic rearrangement, transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. thieme-connect.dethieme-connect.de The generation of the necessary allyl or benzyl alkynyl ethers can be achieved through various synthetic protocols. nih.gov

Addition and Substitution Reactions at the Propargylic Position

The propargylic position of this compound is susceptible to both addition and substitution reactions. Gold-catalyzed activation of the alkyne can facilitate the addition of nucleophiles. ucl.ac.uk The general mechanism involves the formation of a metal-alkyne complex, which activates the alkyne for nucleophilic attack. ucl.ac.uk

Nucleophilic substitution of the hydroxyl group at the propargylic position is a common transformation. These reactions can be catalyzed by Brønsted acids, which must be carefully chosen to minimize side reactions like the Meyer-Schuster rearrangement. acs.orgacs.org Phosphorus-based Brønsted acids have been shown to be effective for the substitution of propargylic alcohols with various N-, C-, O-, and S-nucleophiles. acs.orgacs.orgnih.gov For example, this compound can react with benzyl alcohol in the presence of a phosphorus-based catalyst to yield 1-[1-(benzyloxy)hept-2-yn-1-yl]-4-methoxybenzene. nih.gov

Table 1: Chemical Transformations of this compound and Related Compounds

Reaction Type Substrate/Related Compound Reagents/Catalyst Product Reference
Sigmatropic Rearrangement Benzyl alkynyl ethers Heat Indanones nih.gov
Nucleophilic Substitution This compound Benzyl alcohol, (HO)P(O)(OPh)₂B 1-[1-(Benzyloxy)hept-2-yn-1-yl]-4-methoxybenzene nih.gov
Meyer-Schuster Rearrangement Secondary Propargylic Alcohols Acid Catalyst α,β-Unsaturated Ketones wikipedia.org
Rupe Rearrangement Tertiary Propargylic Alcohols Acid Catalyst α,β-Unsaturated Methyl Ketones wikipedia.org
Rhodium-Catalyzed Allylic Alkylation Unsymmetrical Allylic Carbonates [Rh(CO)₂Cl]₂, Malonates Direct Substitution Products utexas.edu

Reactivity of the Benzyloxy Ether Group

The benzyloxy group serves as a common protecting group for alcohols, and its selective cleavage is a crucial step in many synthetic routes. The reactivity of this group in this compound is influenced by the presence of the nearby alkyne and hydroxyl functionalities.

Selective Cleavage Methodologies (e.g., Hydrogenation, Oxidative Debenzylation)

The removal of the benzyl group from this compound can be achieved through several methods, with the choice of method depending on the desired chemoselectivity.

Hydrogenation: Catalytic hydrogenation is a standard method for cleaving benzyl ethers. However, in a molecule like this compound, the presence of an alkyne presents a challenge for selectivity. Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, would likely reduce the alkyne to an alkene and then to an alkane, in addition to cleaving the benzyl ether. nih.gov To achieve selective debenzylation without affecting the alkyne, milder or more specialized catalytic systems are necessary. For instance, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) with a palladium catalyst can sometimes offer improved chemoselectivity, leaving the alkyne intact. lookchem.com In some cases, specific catalysts like Lindlar's catalyst, typically used for the partial reduction of alkynes, have been shown to selectively hydrogenate alkenes in the presence of benzyl ethers, highlighting the nuanced reactivity that can be achieved with careful catalyst selection. nih.gov

Oxidative Debenzylation: An alternative to reductive cleavage is oxidative debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. nih.govacs.org Visible-light-mediated oxidative debenzylation with DDQ has emerged as a mild and selective method for cleaving benzyl ethers in the presence of sensitive functional groups, including alkynes. nih.govacs.org This method proceeds under neutral or slightly acidic conditions and is often compatible with a wide range of functional groups that would not survive harsher reductive or oxidative conditions. orgsyn.org The reaction is typically carried out in a solvent like dichloromethane, often with the addition of a small amount of water, and irradiated with visible light. nih.gov

MethodReagent/CatalystConditionsSelectivity
HydrogenationPd/C, H₂Standard pressure and temperatureLow (alkyne reduction)
Transfer Hydrogenation10% Pd/C, 1,4-cyclohexadieneEthanol, Acetic AcidHigh for N-debenzylation, moderate for O-debenzylation lookchem.com
Oxidative DebenzylationDDQCH₂Cl₂, H₂O, visible light (e.g., 525 nm)High (alkyne and alcohol are tolerated) nih.govacs.org

Participation in Intramolecular Cyclization Processes (e.g., 1H-isochromene formation)

The benzyloxy group, in concert with the alkyne, can participate in intramolecular cyclization reactions to form heterocyclic structures. While direct evidence for this compound undergoing cyclization to a 1H-isochromene is not prevalent, the reactivity of analogous ortho-alkynylbenzyl ethers provides a strong basis for this transformation. The general strategy involves the activation of the alkyne by a Lewis acid, typically a transition metal catalyst, followed by the intramolecular attack of the ether oxygen.

Gold and silver catalysts are particularly effective in promoting such cyclizations. organic-chemistry.orgresearchgate.netrsc.org For instance, gold(I) or gold(III) catalysts can activate the alkyne towards nucleophilic attack by the benzylic ether oxygen, leading to a 6-endo-dig cyclization to form the isochromene ring system. organic-chemistry.orgresearchgate.net In a related example, the total synthesis of citreoviranol utilized a gold(III) chloride-catalyzed cyclization of a similar compound, (2S,4S)-4-(benzyloxy)hept-6-yn-2-ol, which proceeded to form a lactone. researchgate.netresearchgate.net This demonstrates the propensity of the benzyloxy and alkyne functionalities to engage in intramolecular reactions under gold catalysis.

Similarly, indium(III) catalysts have been shown to effect the regioselective 6-endo-dig intramolecular hydroalkoxylation of o-(alkynyl)benzyl alcohols to yield 1H-isochromenes. researchgate.net

Catalyst SystemConditionsProduct Type
Au(I) or Au(III) complexesInert solvent (e.g., DCE, Toluene)1H-Isochromene derivatives organic-chemistry.orgresearchgate.net
Ag(I) complexesMild conditions1H-Isochromene derivatives researchgate.net
InI₃Toluene, 80-100 °C1H-Isochromenes researchgate.net

Interplay and Chemoselectivity Between Functional Groups in this compound

The presence of three distinct functional groups in this compound allows for a rich and complex chemical reactivity, where the selective transformation of one group in the presence of the others is a key synthetic challenge.

Chemoselective Transformations in Multifunctional Substrates

Achieving chemoselectivity in a molecule like this compound requires careful choice of reagents and reaction conditions.

Oxidation of the Secondary Alcohol: The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(benzyloxy)hept-2-yn-4-one, while leaving the benzyloxy ether and alkyne untouched. Mild oxidation reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are typically employed for this purpose. organic-chemistry.org Copper-based catalytic systems, for instance, using a copper(I) salt with TEMPO under an oxygen atmosphere, have also been shown to be effective for the chemoselective oxidation of propargyl alcohols in the presence of other sensitive groups. d-nb.infonih.gov

Reduction of the Alkyne: The selective reduction of the internal alkyne to either a cis- or trans-alkene is a common transformation. The formation of the (Z)-alkene, (Z)-1-(benzyloxy)hept-2-en-4-ol, can be achieved using Lindlar's catalyst (Pd/CaCO₃/PbO) or other poisoned palladium catalysts. nih.gov For the synthesis of the (E)-alkene, (E)-1-(benzyloxy)hept-2-en-4-ol, dissolving metal reductions, such as sodium in liquid ammonia, are typically used.

Reactions at the Alkyne: The alkyne can undergo various addition reactions. For instance, hydrometalation followed by quenching with an electrophile can introduce functionality at the alkyne. The benzyloxy group is generally stable to many of these conditions. acs.org

TransformationReagent/CatalystProduct
Selective Alcohol OxidationPCC, PDC, or Dess-Martin Periodinane1-(Benzyloxy)hept-2-yn-4-one
Selective Alkyne Reduction (cis)Lindlar's Catalyst, H₂(Z)-1-(Benzyloxy)hept-2-en-4-ol
Selective Alkyne Reduction (trans)Na, NH₃ (l)(E)-1-(Benzyloxy)hept-2-en-4-ol

Cascade and Tandem Reaction Sequences

The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation.

A potential cascade reaction could involve the initial oxidation of the secondary alcohol to the ketone. The resulting 1-(benzyloxy)hept-2-yn-4-one could then undergo an intramolecular cyclization. For instance, under basic or acidic conditions, the enolate or enol could potentially attack the alkyne, although this is less common for simple alkynes without further activation.

More plausibly, tandem reactions can be initiated by the activation of one functional group that then triggers a reaction with another. For example, a gold- or silver-catalyzed cyclization of the benzyloxy ether onto the alkyne, as discussed in section 3.3.2, is a form of tandem reaction. organic-chemistry.orgresearchgate.net In a related context, tandem cyclization/chalcogenation reactions have been developed for similar benzyloxy-containing alkynes.

Another possibility involves a tandem oxidation/cyclization sequence. For instance, oxidation of the benzylic C-H bond of the benzyloxy group could generate an oxocarbenium ion, which could then be trapped intramolecularly by the alcohol or a derivative, leading to complex cyclic ethers. arkat-usa.org Tandem oxidation/halogenation of similar allylic alcohols under Moffatt-Swern conditions has been reported, suggesting the potential for complex transformations. organic-chemistry.org

Cascade/Tandem TypeInitiating StepSubsequent Step(s)Potential Product Class
Cyclization CascadeAlkyne activation (e.g., Au(I))Intramolecular attack by benzyloxy oxygenIsochromene derivatives
Oxidation/CyclizationOxidation of secondary alcoholIntramolecular reaction of the resulting ketoneComplex cyclic structures
Debenzylation/CyclizationCleavage of benzyl etherIntramolecular reaction of the liberated alcoholCyclic ethers/lactones

Advanced Spectroscopic and Analytical Characterization of 1 Benzyloxy Hept 2 Yn 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-(Benzyloxy)hept-2-yn-4-ol, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.

A representative ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic chemical shifts (δ) in parts per million (ppm): acs.org

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.34d4HAromatic protons (C₆H₅)
7.33–7.24m1HAromatic proton (C₆H₅)
4.52d2HBenzylic protons (-OCH₂Ph)
4.38ddq1HPropargylic proton (-CH(OH)-)
3.52qq2HMethylene (B1212753) protons adjacent to ether linkage (-CH₂O-)
2.60br1HHydroxyl proton (-OH)
1.88–1.73m7HAliphatic protons (-(CH₂)₃CH₃)

Table 1: ¹H NMR data for this compound. acs.org

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene protons (-OCH₂Ph) show a characteristic singlet or doublet around 4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) appears as a multiplet, its chemical shift and splitting pattern influenced by the adjacent protons. The various methylene and methyl protons of the heptynyl chain give rise to signals in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C{¹H} NMR spectrum of this compound in CDCl₃ shows the following key resonances: acs.org

Chemical Shift (ppm)Assignment
138.1Quaternary aromatic carbon (C₆H₅)
128.4Aromatic carbons (C₆H₅)
127.7Aromatic carbons (C₆H₅)
127.6Aromatic carbons (C₆H₅)
80.8Alkynyl carbon
80.3Alkynyl carbon
73.0Benzylic carbon (-OCH₂Ph)
70.1Carbon adjacent to ether linkage (-CH₂O-)
62.3Carbon bearing the hydroxyl group (-CH(OH)-)
35.4Aliphatic carbon
25.5Aliphatic carbon
3.6Aliphatic carbon

Table 2: ¹³C NMR data for this compound. acs.org

The signals for the sp-hybridized carbons of the alkyne group are typically found in the range of 80-90 ppm. The benzylic carbon and the carbon bearing the hydroxyl group also have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ntnu.nowiley-vch.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For instance, COSY correlations would confirm the connectivity within the heptyl chain and between the benzylic protons and the aromatic ring. wiley-vch.dentnu.no

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon atom. wiley-vch.dethieme-connect.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing long-range connectivity, for example, between the benzylic protons and the quaternary aromatic carbon, or between the protons on the heptyl chain and the alkynyl carbons. wiley-vch.dentnu.nothieme-connect.de

The combined use of these 2D NMR experiments provides a comprehensive and detailed map of the molecular structure of this compound and its derivatives, leaving no ambiguity in the structural elucidation. ntnu.no

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. ntnu.no

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H stretchAlcohol
~3030C-H stretchAromatic
~2930, ~2860C-H stretchAliphatic
~2230C≡C stretchAlkyne (internal)
~1495, ~1455C=C stretchAromatic ring
~1100C-O stretchEther and Alcohol

Table 3: Characteristic IR absorption bands for this compound. fiveable.meamazonaws.comcore.ac.uk

The broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding. core.ac.uk The presence of the alkyne is confirmed by a weak to medium absorption band around 2230 cm⁻¹. dummies.comlibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic chain appear around 3030 cm⁻¹ and in the 2860-2960 cm⁻¹ region, respectively. fiveable.me The C-O stretching vibrations of the ether and alcohol functionalities are typically observed in the fingerprint region, around 1100 cm⁻¹. fiveable.me

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of this compound (C₁₄H₁₈O₂), the expected monoisotopic mass is approximately 218.13 g/mol . rsc.orgfigshare.comscispace.combeilstein-journals.orgualberta.ca

High-resolution mass spectrometry provides a very precise mass measurement, allowing for the determination of the molecular formula. For C₁₄H₁₈O₂, the calculated exact mass is 218.1307. rsc.orgfigshare.com An experimental HRMS value that closely matches this calculated mass confirms the elemental composition of the molecule. acs.orgntnu.no For instance, an HRMS (ESI) analysis might show a peak for the sodium adduct [M+Na]⁺ with a calculated value of 241.1199 and a found value in close agreement. acs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value on a TLC plate is a characteristic property of the compound under a specific solvent system. beilstein-journals.org

Column Chromatography: This is the primary method for purifying this compound on a preparative scale. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents), the compound of interest can be separated from starting materials, byproducts, and other impurities. rsc.orgrsc.org

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like propargyl alcohols. rawsource.comnih.gov It can separate components of a mixture based on their boiling points and interactions with the stationary phase. In some cases, derivatization of the alcohol may be performed to improve its volatility and detection. osha.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another high-resolution separation technique that can be used to determine the purity of this compound. For chiral derivatives, chiral HPLC can be employed to determine the enantiomeric purity. oup.com

The purity of the isolated compound is typically confirmed by the sharp, symmetrical peaks in the chromatograms obtained from GC or HPLC, indicating the absence of significant impurities. rawsource.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS analysis provides information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

The sample is vaporized and separated on a capillary column, typically a nonpolar phase like polydimethylsiloxane. researchgate.net The retention index can be determined and compared with standards or estimated using additive schemes based on isostructural alkynes and increments for the hydroxyl group. researchgate.net After separation, the compound is ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).

Key fragmentation patterns for this compound would include the loss of a water molecule from the alcohol, cleavage of the propargylic and benzylic bonds, and the characteristic tropylium (B1234903) ion (m/z 91) from the benzyl group. The molecular ion peak, if visible, would confirm the compound's molecular weight. While GC-MS is effective, the thermal lability of some acetylenic alcohols can sometimes lead to dehydration or rearrangement in the hot injector port, which must be considered during data interpretation. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

ParameterValue
GC System Agilent GC-MS or similar rsc.org
Column Fused-silica capillary column (e.g., TR-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow (e.g., 1 mL/min) researchgate.net
Injector Temperature 250 °C researchgate.net
Oven Program 60 °C (2 min hold), then ramp 10 °C/min to 300 °C (hold 10 min)
MS Ion Source Electron Ionization (EI) at 70 eV rsc.org
Mass Range 40-550 amu
Expected M/Z Fragments 218 (M+), 200 (M+-H₂O), 107 (C₇H₇O+), 91 (C₇H₇+), 77 (C₆H₅+)

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purity determination and purification of this compound and its derivatives, which may have limited volatility or thermal stability. acs.orgnih.gov Given the presence of the benzyl group, the compound has a strong chromophore, making it readily detectable by UV-Vis detectors. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analysis. A C18 (octadecylsilyl) column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of the main compound from any impurities or starting materials.

A significant challenge in the analysis of some chiral alkynes is achieving enantiomeric separation. nih.gov While direct analysis on a standard column will not separate enantiomers, specialized chiral columns (e.g., Daicel Chiralpak) can be used to resolve racemic mixtures of this compound or its chiral derivatives, which is crucial for stereoselective synthesis. nih.govamazonaws.com In many synthetic procedures, HPLC is not just an analytical tool but also the final purification step to obtain highly pure material. acs.orgnih.gov

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterValue
System Standard HPLC with UV Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C amazonaws.com
Chiral Separation Chiralcel OJ-3 or AS-H column with n-hexane/i-PrOH eluent amazonaws.comsustech.edu.cn

This table provides an example of typical conditions. Method optimization is required for specific applications.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of reactions involving this compound. nih.govrsc.orgucd.ie The separation is typically performed on silica gel-coated plates. rsc.org A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the starting materials, the desired product, and any byproducts. amazonaws.comias.ac.in

Due to the conjugated system of the benzyl group, spots on the TLC plate can be easily visualized under UV light (254 nm). rsc.orgrsc.org Alternatively, chemical stains such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can be used, which react with the alcohol and alkyne functional groups to produce a colored spot.

Following successful reaction completion as determined by TLC, column chromatography is the standard method for purification on a preparative scale. amazonaws.comnih.gov Using silica gel as the stationary phase, the crude reaction mixture is loaded onto the column and eluted with an appropriate solvent system, often the same or slightly less polar than the one used for TLC. nih.govwiley-vch.de Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Table 3: Example TLC and Column Chromatography Data

CompoundFunctionTLC Rf Value*Elution Order in Column Chromatography
Benzyl BromideStarting Material~0.801st
But-2-yne-1,4-diolStarting Material~0.103rd
This compound Product~0.35 2nd

*Rf (Retardation factor) values are illustrative and highly dependent on the exact conditions (e.g., silica plate, eluent composition, temperature). The example eluent is Hexane/Ethyl Acetate (4:1). The Rf value for this compound is based on similar structures. amazonaws.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. azom.com This analysis provides a crucial verification of the compound's empirical and molecular formula, confirming its elemental composition and purity. velp.com

The most common method is combustion analysis. velp.commeasurlabs.com A small, precisely weighed amount of the compound is combusted in an oxygen-rich environment at high temperatures. measurlabs.com This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion gases are then quantitatively measured by detectors. The oxygen content is typically determined by pyrolysis in a separate step, where it is converted to carbon monoxide (CO), or by calculating the difference after C and H have been measured. measurlabs.com

The experimentally determined mass percentages of C, H, and O are then compared to the theoretical values calculated from the molecular formula of this compound, which is C₁₄H₁₈O₂. acs.org A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered strong evidence of the compound's identity and high purity.

Table 4: Elemental Composition of this compound (C₁₄H₁₈O₂)

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C)C₁₄H₁₈O₂77.03%77.08%
Hydrogen (H)C₁₄H₁₈O₂8.31%8.29%
Oxygen (O)C₁₄H₁₈O₂14.66%14.63%

Theoretical values are calculated based on the molecular formula C₁₄H₁₈O₂ (Molecular Weight: 218.29 g/mol ). Experimental values are hypothetical examples for a pure sample.

Role in Complex Molecule Synthesis

Building Block in the Preparation of Natural Product Scaffolds

The structural features of 1-(Benzyloxy)hept-2-yn-4-ol make it an attractive precursor for the synthesis of various natural product scaffolds. Propargylic alcohols are well-established intermediates in the synthesis of biologically active molecules. dokumen.pub The alkyne functionality can be elaborated through various transformations, including hydration, reduction to either cis- or trans-alkenes, and a variety of coupling reactions. smolecule.com The hydroxyl group can be oxidized to a ketone or participate in ether or ester linkages, while the benzyloxy group serves as a stable protecting group for the primary alcohol, which can be deprotected in later synthetic stages.

For instance, similar propargyl alcohol derivatives have been utilized in the synthesis of complex tetrahydrofuran-containing natural products, which exhibit a wide range of biological activities. rsc.org The synthesis of such structures often involves the strategic manipulation of alkyne and alcohol functionalities to construct the core ring system with precise stereochemical control. The synthetic route towards this compound itself, often involving the addition of a metalated alkyne to an aldehyde, is a common strategy for building carbon-carbon bonds in natural product synthesis. vaia.comacs.org

Intermediate in the Synthesis of Precursors for Advanced Organic Materials

The unique electronic and structural properties of this compound suggest its potential use as an intermediate in the creation of advanced organic materials. smolecule.com The presence of the alkyne functional group is particularly significant, as alkynes are known to be key components in the synthesis of conjugated polymers and other materials with interesting optical and electronic properties.

The terminal alkyne can undergo polymerization reactions or be incorporated into larger macromolecular structures. Furthermore, the hydroxyl and protected primary alcohol functionalities offer handles for attaching the molecule to surfaces or incorporating it into polymer backbones through esterification or etherification reactions. The rigid rod-like nature of the alkyne unit can impart specific conformational properties to the resulting materials. While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in molecules used for such purposes.

Applications in the Construction of Diverse Molecular Libraries

This compound is a suitable scaffold for the construction of diverse molecular libraries for high-throughput screening in drug discovery. The three distinct functional groups—the secondary alcohol, the internal alkyne, and the benzyl-protected primary alcohol—can be selectively and sequentially modified to generate a large number of structurally related compounds.

Research has shown that derivatives of this compound exhibit biological activity. For example, this compound itself has been identified as a moderately active inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. researchgate.net This finding has prompted further studies involving the synthesis and evaluation of related structures to optimize inhibitory activity. By systematically modifying the substituents on the alkyne, altering the chain length, and introducing different groups at the alcohol positions, a library of potential 5-LO inhibitors can be generated and screened. This approach, known as lead optimization, is a cornerstone of modern drug development. researchgate.net The versatility of the this compound scaffold makes it an excellent starting point for such investigations. ontosight.ai

Future Directions and Emerging Research Avenues for 1 Benzyloxy Hept 2 Yn 4 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis and transformation of propargylic alcohols like 1-(benzyloxy)hept-2-yn-4-ol are heavily reliant on catalytic methods. Future research will undoubtedly focus on developing more efficient, selective, and sustainable catalytic systems.

A significant area of development is the design of catalysts that can achieve high levels of enantioselectivity in the synthesis of chiral alcohols. mdpi.comresearchgate.net While numerous methods exist for the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols, the pursuit of catalysts that operate under mild conditions, tolerate a wide range of functional groups, and are recyclable remains a key objective. mdpi.comorganic-chemistry.org For instance, the use of chiral ligands with metals like zinc, copper, or iridium has shown promise in achieving high enantiomeric excess. mdpi.comorganic-chemistry.orgnih.gov The development of novel chiral ligands and the exploration of earth-abundant and less toxic metals, such as manganese, are anticipated to be at the forefront of this research. beilstein-journals.org

Furthermore, the principles of green chemistry are increasingly influencing catalyst design. mdpi.com This includes the use of recyclable catalysts, reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst systems that minimize waste generation. rsc.orgrsc.org For example, copper-catalyzed C-H alkynylation has been successfully demonstrated in PEG-400, offering a more sustainable alternative to traditional organic solvents. rsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another critical avenue for improving the sustainability of processes involving this compound. researchgate.net

Catalyst System TypeMetal/Ligand ExamplesKey AdvantagesRelevant Research Areas
Enantioselective Catalysts Zn(OTf)2/(+)-N-methylephedrine, [Ir(cod)Cl]2/(R)-PhanePhos, Cu/Bis(oxazoline)High enantioselectivity, access to specific stereoisomers. organic-chemistry.orgnih.govacs.orgAsymmetric synthesis of chiral alcohols and their derivatives.
Sustainable Catalysts Mn(I) complexes, CuBr in PEG-400, Ru(II)/PEG-400Use of earth-abundant metals, recyclable systems, environmentally friendly solvents. beilstein-journals.orgrsc.orgrsc.orgGreen synthesis, reduction of environmental impact.
Heterogeneous Catalysts Cellulose supported nanocopperEasy separation and recyclability, improved process efficiency. researchgate.netIndustrial scale-up, continuous flow processes.
Biocatalysts Ketoreductases (KREDs), LipasesHigh selectivity, mild reaction conditions, environmentally friendly. researchgate.netmdpi.comSynthesis of enantiopure compounds.

Exploration of New Transformation Pathways and Reactivity Patterns

The rich functionality of this compound provides a fertile ground for discovering novel chemical transformations. smolecule.com The interplay between the hydroxyl group and the alkyne moiety allows for a variety of intramolecular and intermolecular reactions.

One area of growing interest is the gold-catalyzed reactions of propargylic alcohols. ucl.ac.uk Gold catalysts are known to activate the alkyne group towards nucleophilic attack, leading to a range of transformations such as Meyer-Schuster rearrangements and hydroamination reactions. ucl.ac.ukscispace.com Exploring the reactivity of this compound under gold catalysis could unveil new synthetic routes to valuable enones and other functionalized molecules.

Furthermore, the development of C-H activation strategies offers a powerful tool for the direct functionalization of the molecule. rsc.org For example, transition metal-catalyzed C-H alkynylation can introduce the propargyl motif onto various scaffolds. beilstein-journals.org Applying these methods to derivatives of this compound could lead to the synthesis of complex structures in a more atom- and step-economical manner.

The unique combination of functional groups also makes this compound a candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. sci-hub.se For instance, a reaction could be designed where the alkyne undergoes an initial transformation, followed by a reaction involving the hydroxyl group, all in one pot. Such strategies are highly desirable for increasing synthetic efficiency.

Reaction TypeCatalyst/Reagent ExamplesPotential ProductsSignificance
Gold-Catalyzed Reactions Au(I) or Au(III) complexesEnones, functionalized heterocycles. ucl.ac.ukAccess to diverse molecular architectures.
C-H Activation/Alkynylation Mn(I), Cu(I), Ru(II) catalystsDirectly functionalized complex molecules. beilstein-journals.orgrsc.orgAtom and step economy in synthesis.
Tandem/Cascade Reactions Rh(III) catalystsPolycyclic and spirocyclic compounds. researchgate.netIncreased synthetic efficiency.
Propargylic Substitution Cu(BF4)2, BF3·Et2O1,5-enynes, substituted indoles. nih.govVersatile C-C and C-N bond formation.
Carboboration Pd catalysts with B2(pin)2Substituted allylic alcohols. acs.orgRegio- and stereoselective synthesis.

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer solutions to these challenges and represent a significant future direction for the application of this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, provides numerous advantages. rsc.orgnih.gov These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.orgrsc.orgresearchgate.net The synthesis of alkynes and their derivatives, including propargylic alcohols, has been successfully demonstrated in flow reactors. rsc.orgbeilstein-journals.orgorganic-chemistry.org For example, the use of flow systems can enable the safe handling of gaseous reagents like acetylene (B1199291) and can improve the yields and scalability of reactions that are problematic in batch. rsc.orgacs.org Future work will likely focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from this compound.

Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing the way chemical reactions are discovered and optimized. google.comresearchgate.net These systems can rapidly screen a large number of reaction conditions to identify optimal parameters for a given transformation. researchgate.net For the synthesis and functionalization of this compound, automated platforms could be used to quickly identify the best catalysts, solvents, and temperatures for a desired outcome, accelerating the pace of research and development.

TechnologyKey AdvantagesApplication to this compound
Flow Chemistry Enhanced safety, precise control, scalability. rsc.orgnih.govSynthesis and transformation of the compound, handling of hazardous reagents, multi-step synthesis. organic-chemistry.orgacs.orgnih.gov
Automated Synthesis High-throughput screening, rapid optimization, data-driven discovery. google.comresearchgate.netCatalyst screening, reaction condition optimization, discovery of new reaction pathways. researchgate.net

Advancement of In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. In-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for gaining mechanistic insights. nih.gov

For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to identify and characterize reaction intermediates and transition states. iitm.ac.infreebookcentre.netucla.edu For example, 2D NMR techniques can provide detailed information about the connectivity and stereochemistry of molecules in the reaction mixture. numberanalytics.comyoutube.com

The development of advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), allows for the direct and quantitative monitoring of heterogeneous reactions without the need for sample workup. nih.gov This is particularly valuable for studying reactions in complex media, such as micellar systems, which are often used in green chemistry applications. nih.gov Applying these advanced analytical methods to the study of reactions of this compound will undoubtedly lead to a more profound understanding of its reactivity and facilitate the rational design of improved synthetic protocols.

Spectroscopic TechniqueInformation GainedRelevance to this compound Research
NMR Spectroscopy (1D and 2D) Structural elucidation, conformational analysis, identification of intermediates. iitm.ac.infreebookcentre.netyoutube.comMechanistic studies of catalytic cycles, stereochemical outcomes of reactions. numberanalytics.com
Infrared (IR) Spectroscopy Functional group analysis, monitoring of bond formation/cleavage. iitm.ac.inucla.eduReal-time tracking of the conversion of the alkyne and hydroxyl groups.
Mass Spectrometry (MS) Molecular weight determination, identification of products and intermediates. ucla.edunumberanalytics.comAnalysis of reaction mixtures, characterization of transient species.
Direct Analysis in Real Time (DART-MS) Real-time, quantitative monitoring of heterogeneous reactions. nih.govMechanistic investigation of reactions in sustainable media like water or PEG. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(Benzyloxy)hept-2-yn-4-ol?

  • Methodology :

  • Propargylation : Alkynylation of epoxides or carbonyl intermediates using propargyl organometallic reagents (e.g., Grignard or lithiated species). For example, and describe analogous syntheses of benzyloxy alkenols via propargyl addition to epoxides .
  • Protection/Deprotection : Benzyl ether protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃), followed by selective deprotection if required .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodology :

  • 1H-NMR : Expect signals for the benzyloxy group (δ 4.5–4.7 ppm, singlet for –OCH₂Ph), the acetylenic proton (δ 2.0–2.5 ppm, triplet for –C≡CH), and the hydroxyl proton (δ 1.5–2.0 ppm, broad if not deuterated). provides NMR data for structurally similar compounds .
  • 13C-NMR : The alkyne carbons (δ 70–85 ppm) and benzyl carbons (δ 128–138 ppm) are diagnostic. HSQC or HMBC can resolve connectivity ambiguities .
    • Data Interpretation Example :
Proton GroupExpected δ (ppm)Multiplicity
–OCH₂Ph4.5–4.7Singlet
–C≡CH2.0–2.5Triplet

Advanced Research Questions

Q. How can low yields in palladium-catalyzed coupling steps during synthesis be mitigated?

  • Methodology :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂) and ligands (e.g., Xantphos, BINAP) to enhance reactivity. highlights Pd-mediated cross-electrophile coupling for similar substrates .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. demonstrates improved yields with toluene/water biphasic systems in Suzuki couplings .
    • Troubleshooting : Monitor for side reactions (e.g., homocoupling) via GC-MS or LC-HRMS.

Q. What analytical approaches resolve discrepancies in spectral data for this compound derivatives?

  • Methodology :

  • 2D NMR : HSQC and HMBC experiments clarify connectivity between the alkyne, hydroxyl, and benzyloxy groups. used HSQC to assign stereochemistry in a related compound .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
    • Case Study : A 13C signal at δ 85 ppm misassigned to the alkyne may instead belong to a conjugated enol ether; HMBC correlations to adjacent protons resolve this.

Q. How does solvent polarity influence the stability of this compound during storage?

  • Methodology :

  • Accelerated Degradation Studies : Store aliquots in solvents of varying polarity (hexane, DCM, DMSO) at 4°C and 25°C. Monitor decomposition via HPLC. recommends anhydrous, inert storage for benzyloxy compounds .
  • Mechanistic Insight : Polar solvents (e.g., DMSO) may accelerate hydrolysis of the benzyl ether under acidic or oxidative conditions.

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